Cas no 20067-15-6 (5-Iodo-3-methylisothiazole)

5-Iodo-3-methylisothiazole is a halogenated heterocyclic compound featuring an iodine substituent at the 5-position and a methyl group at the 3-position of the isothiazole ring. This structure imparts reactivity suitable for cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The iodine moiety facilitates palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, while the methyl group enhances stability and modulates electronic properties. Its high purity and well-defined reactivity profile ensure consistent performance in complex organic syntheses. The compound is particularly useful in constructing biologically active molecules, offering versatility in medicinal chemistry applications. Proper handling under inert conditions is recommended due to its sensitivity.
5-Iodo-3-methylisothiazole structure
5-Iodo-3-methylisothiazole structure
Product name:5-Iodo-3-methylisothiazole
CAS No:20067-15-6
MF:C4H4NSI
MW:225.05026
MDL:MFCD17012839
CID:1031464
PubChem ID:22329098

5-Iodo-3-methylisothiazole Chemical and Physical Properties

Names and Identifiers

    • 5-Iodo-3-methylisothiazole
    • 5-Iod-3-methyl-isothiazol
    • 5-Iodo-3-methyl-isothiazole
    • 5-Jod-3-methyl-isothiazol
    • AK127143
    • KB-83511
    • RP08213
    • SureCN6340954
    • AS-5691
    • BKAZKAKFTYEOIA-UHFFFAOYSA-N
    • DA-37273
    • 5-iodo-3-methyl-1,2-thiazole
    • MFCD17012839
    • AKOS015950316
    • W-206483
    • SY041379
    • 20067-15-6
    • DTXSID30624879
    • A926093
    • SCHEMBL6340954
    • EN300-140931
    • W12926
    • CS-0308922
    • C4H4INS
    • MDL: MFCD17012839
    • Inchi: InChI=1S/C4H4INS/c1-3-2-4(5)7-6-3/h2H,1H3
    • InChI Key: BKAZKAKFTYEOIA-UHFFFAOYSA-N
    • SMILES: CC1=NSC(I)=C1

Computed Properties

  • Exact Mass: 224.91092g/mol
  • Monoisotopic Mass: 224.91092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 68.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.1Ų

5-Iodo-3-methylisothiazole Security Information

  • Storage Condition:Sealed in dry,2-8°C

5-Iodo-3-methylisothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-140931-0.5g
5-iodo-3-methyl-1,2-thiazole
20067-15-6 95%
0.5g
$414.0 2023-02-15
Enamine
EN300-140931-2.5g
5-iodo-3-methyl-1,2-thiazole
20067-15-6 95%
2.5g
$1114.0 2023-02-15
eNovation Chemicals LLC
Y1318122-1G
5-iodo-3-methyl-isothiazole
20067-15-6 97%
1g
$255 2024-07-21
Enamine
EN300-140931-1.0g
5-iodo-3-methyl-1,2-thiazole
20067-15-6 95%
1g
$0.0 2023-06-08
abcr
AB359919-1g
5-Iodo-3-methyl-isothiazole, 95%; .
20067-15-6 95%
1g
€422.10 2025-02-20
Enamine
EN300-140931-250mg
5-iodo-3-methyl-1,2-thiazole
20067-15-6 95.0%
250mg
$192.0 2023-09-30
Enamine
EN300-140931-2500mg
5-iodo-3-methyl-1,2-thiazole
20067-15-6 95.0%
2500mg
$762.0 2023-09-30
1PlusChem
1P00BGK5-100mg
5-iodo-3-methyl-isothiazole
20067-15-6 97%
100mg
$44.00 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCH686-10g
5-iodo-3-methyl-isothiazole
20067-15-6 97%
10g
¥6600.0 2024-04-22
abcr
AB359919-10g
5-Iodo-3-methyl-isothiazole, 95%; .
20067-15-6 95%
10g
€1886.60 2025-02-20

Additional information on 5-Iodo-3-methylisothiazole

Latest Research Insights on 5-Iodo-3-methylisothiazole (CAS: 20067-15-6) in Chemical Biology and Pharmaceutical Applications

5-Iodo-3-methylisothiazole (CAS: 20067-15-6) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its isothiazole core and iodine substituent, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. The unique reactivity of the iodine moiety in 5-Iodo-3-methylisothiazole enables diverse functionalization, making it a valuable scaffold for medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 5-Iodo-3-methylisothiazole as a building block for the synthesis of novel kinase inhibitors. Researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against several cancer-related kinases, including EGFR and BRAF. The study employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy, leading to the identification of lead candidates with improved selectivity and pharmacokinetic properties. These findings underscore the potential of 5-Iodo-3-methylisothiazole as a starting point for targeted cancer therapies.

In addition to its role in oncology, 5-Iodo-3-methylisothiazole has been investigated for its antimicrobial properties. A recent Bioorganic & Medicinal Chemistry Letters article reported the synthesis of a series of 5-Iodo-3-methylisothiazole derivatives with broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study revealed that the iodine atom plays a critical role in enhancing the compounds' binding affinity to bacterial enzymes, such as DNA gyrase. Molecular docking simulations further supported these observations, providing insights into the mechanistic basis of their antibacterial effects.

Another emerging application of 5-Iodo-3-methylisothiazole lies in the field of chemical biology, where it is used as a probe to study protein-ligand interactions. A 2024 Nature Chemical Biology study utilized this compound to develop photoaffinity labeling probes, enabling the identification of novel drug targets in complex biological systems. The researchers leveraged the compound's iodine substituent for selective crosslinking with target proteins, followed by mass spectrometry-based analysis. This approach has opened new avenues for target deconvolution and drug discovery.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 5-Iodo-3-methylisothiazole derivatives. Recent advancements in flow chemistry and catalytic iodination methods, however, are addressing these limitations. A 2023 Organic Process Research & Development paper described a scalable and efficient synthesis route for 5-Iodo-3-methylisothiazole, achieving high yields and purity under mild conditions. Such innovations are expected to accelerate the translation of research findings into clinical applications.

In conclusion, 5-Iodo-3-methylisothiazole (CAS: 20067-15-6) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its unique structural features and diverse reactivity make it a valuable tool for drug discovery and target identification. Future studies are likely to explore its potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, further expanding its impact on the field.

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Amadis Chemical Company Limited
(CAS:20067-15-6)5-Iodo-3-methylisothiazole
A926093
Purity:99%/99%
Quantity:1g/5g
Price ($):208.0/606.0